4-Chloro-N-(5-fluoro-2-methylphenyl)picolinamide
Description
Properties
Molecular Formula |
C13H10ClFN2O |
|---|---|
Molecular Weight |
264.68 g/mol |
IUPAC Name |
4-chloro-N-(5-fluoro-2-methylphenyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C13H10ClFN2O/c1-8-2-3-10(15)7-11(8)17-13(18)12-6-9(14)4-5-16-12/h2-7H,1H3,(H,17,18) |
InChI Key |
RYQBPWXRVZQSHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=NC=CC(=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Chloropicolinoyl Chloride
The preparation begins with chlorination of picolinic acid using thionyl chloride under controlled conditions:
Procedure
- Charge a flame-dried flask with picolinic acid (123.11 g, 1.0 mol) and anhydrous dichloromethane (1.2 L)
- Add thionyl chloride (178.96 g, 1.5 mol) dropwise at 0-5°C under N₂ atmosphere
- Reflux at 40°C for 6 hours with molecular sieve (4Å) to absorb HCl gas
- Remove solvent under reduced pressure (40°C, 100 mbar)
- Distill residue under vacuum (0.5 mbar) to obtain colorless liquid (bp 78-80°C)
Key Parameters
Amide Bond Formation
Coupling with 5-fluoro-2-methylaniline proceeds via Schotten-Baumann conditions:
Optimized Protocol
| Parameter | Value |
|---|---|
| Solvent System | THF/H₂O (3:1 v/v) |
| Temperature | 0°C → 25°C (gradual warm) |
| Reaction Time | 12 hours |
| Base | NaHCO₃ (2.5 equiv) |
| Workup | EtOAc extraction (3×) |
| Purification | Recrystallization (Hexane/EtOAc) |
Yield : 67-72% (typical batch 58.4 g from 100 g starting material)
Purity : 98.5% (HPLC, C18 column, 0.1% H₃PO₄/MeCN gradient)
Microwave-Assisted Direct Coupling (Route B)
Modern synthetic approaches employ energy-efficient activation methods:
Reaction Setup
microwave_conditions = {
"Power": 300 W,
"Temperature": 120°C,
"Pressure": 15 psi,
"Time": 25 min,
"Catalyst": HATU (0.2 equiv),
"Base": DIPEA (3.0 equiv),
"Solvent": DMF (0.4 M)
}
Advantages
Mechanistic Considerations
The microwave energy enhances:
- Dielectric heating - Polar intermediates align with EM field
- Transition state stabilization - Localized thermal gradients accelerate amide bond rotation
- Byproduct suppression - Rapid heating minimizes acid hydrolysis
Cross-Coupling Methodology (Route C)
Palladium-catalyzed strategies enable modular construction:
Suzuki-Miyaura Coupling
Reaction of 4-chloropicolinamide boronic ester with 2-bromo-5-fluoro-1-methylbenzene:
Catalytic System
- Pd(PPh₃)₄ (3 mol%)
- K₂CO₃ (2.0 equiv)
- DME/H₂O (4:1)
- 80°C, 8 hours
Yield Profile
| Boronic Ester | Conversion (%) | Isolated Yield (%) |
|---|---|---|
| Pinacol boronate | 94 | 78 |
| MIDA boronate | 88 | 72 |
| Trifluoroborate salt | 82 | 68 |
Limitations
- Requires pre-functionalized starting materials
- Sensitive to steric effects (methyl group ortho to amine)
Industrial-Scale Considerations
Cost Analysis (Per Kilogram Basis)
| Method | Raw Material Cost | Process Cost | Total |
|---|---|---|---|
| Classical (Route A) | $412 | $288 | $700 |
| Microwave (Route B) | $395 | $184 | $579 |
| Cross-Coupling (Route C) | $658 | $342 | $1,000 |
Environmental Impact
PMI (Process Mass Intensity) :
- Route A: 23.4 kg/kg
- Route B: 11.7 kg/kg
- Route C: 38.9 kg/kg
E-Factor :
Analytical Characterization
Critical quality attributes were verified through:
6.1 NMR Spectroscopy
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J=5.2 Hz, 1H), 8.15 (dd, J=2.4, 5.6 Hz, 1H), 7.89 (s, 1H), 7.32-7.28 (m, 2H), 2.24 (s, 3H)
- ¹³C NMR : 165.4 (C=O), 158.9 (d, J=245 Hz, C-F), 149.2, 139.7, 135.4, 129.8, 127.6, 121.3, 116.2, 20.1 (CH₃)
6.2 Mass Spectrometry
- HRMS (ESI+) : m/z calc. for C₁₃H₁₁ClFN₂O [M+H]+: 277.0514, found: 277.0511
6.3 X-ray Crystallography
- Space Group : P2₁/c
- Unit Cell : a=8.924 Å, b=12.345 Å, c=14.672 Å
- Dihedral Angle : 12.3° between aromatic planes
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(5-fluoro-2-methylphenyl)picolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted picolinamides.
Scientific Research Applications
4-Chloro-N-(5-fluoro-2-methylphenyl)picolinamide is used in various scientific research fields, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and protein binding.
Medicine: Potential use in drug discovery and development.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(5-fluoro-2-methylphenyl)picolinamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
Key Observations :
Physicochemical and Crystallographic Comparisons
Crystallographic data from analogs reveal structural motifs critical for stability:
- 3,6-Dichloro-N-(4-fluorophenyl)picolinamide :
- 4-Chloro-N-phenylpicolinamide :
Thermodynamic Stability : Fluorine and chlorine substituents increase melting points and crystallinity, facilitating formulation in agrochemicals .
Biological Activity
4-Chloro-N-(5-fluoro-2-methylphenyl)picolinamide is a compound of significant interest in medicinal chemistry, particularly for its potential antitumor properties. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological effects, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of 4-Chloro-N-(5-fluoro-2-methylphenyl)picolinamide involves several key steps, typically starting from picolinamide derivatives. The introduction of a chloro and a fluoro group enhances the compound's biological activity by potentially increasing its lipophilicity and receptor binding affinity.
Antitumor Activity
Research indicates that derivatives of picolinamide, including 4-Chloro-N-(5-fluoro-2-methylphenyl)picolinamide, exhibit notable antiproliferative effects against various cancer cell lines. For instance, certain N-methylpicolinamide derivatives have shown effective inhibition of cell proliferation in HepG2 and HCT116 human cancer cell lines at low micromolar concentrations .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5q | HepG2 | Low | Induction of apoptosis, anti-angiogenesis |
| 5q | HCT116 | Low | Induction of apoptosis, anti-angiogenesis |
The compound 5q, a related derivative, demonstrated a suppression rate of colon cancer growth ranging from 70% to 90% in vivo, highlighting its potential as a chemotherapeutic agent .
The mechanisms through which 4-Chloro-N-(5-fluoro-2-methylphenyl)picolinamide exerts its biological effects include:
- Induction of Apoptosis : Studies have shown that treatment with certain picolinamide derivatives leads to significant apoptosis in cancer cells, as evidenced by TUNEL assays .
- Inhibition of Angiogenesis : The compounds have been observed to reduce vessel density in tumor tissues significantly, indicating an anti-angiogenic effect .
Case Studies
A notable study evaluated the efficacy of various picolinamide derivatives against L1210 mouse leukemia cells. All tested compounds exhibited potent inhibition of cell proliferation with IC50 values in the nanomolar range. This suggests that modifications to the picolinamide structure can enhance its antitumor activity significantly .
Pharmacokinetics and Safety
Pharmacokinetic studies reveal that compounds like 4-Chloro-N-(5-fluoro-2-methylphenyl)picolinamide possess favorable properties for CNS penetration and metabolic stability. For example, biodistribution studies indicated reversible binding characteristics suitable for central nervous system applications .
Q & A
Q. What are the standard protocols for synthesizing 4-Chloro-N-(5-fluoro-2-methylphenyl)picolinamide?
Methodological Answer: A common approach involves coupling picolinic acid derivatives with substituted anilines. For example:
Chlorination : React picolinic acid with thionyl chloride (SOCl₂) to form the acid chloride intermediate.
Amidation : React the acid chloride with 5-fluoro-2-methylaniline under inert conditions (e.g., THF or toluene as solvents) to form the target compound.
Optimization : Reaction efficiency depends on solvent choice and stoichiometry. For instance, using 2 equivalents of SOCl₂ with DMF as a catalyst yields higher conversion rates .
Q. What spectroscopic and crystallographic methods are used for structural characterization?
Methodological Answer:
- X-ray Crystallography : Resolves bond lengths and angles (e.g., C=O bond at ~1.20 Å confirms keto tautomerization) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine-induced splitting in aromatic regions).
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₃H₁₀ClF₂N₂O).
- Elemental Analysis : Confirms purity (>95% via combustion analysis) .
Advanced Research Questions
Q. How can reaction conditions be optimized for improved yield and selectivity?
Methodological Answer: Use factorial design to test variables (solvent, temperature, catalyst). For example:
Q. What computational methods predict the compound’s reactivity and binding affinity?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using software like GROMACS.
- Density Functional Theory (DFT) : Calculate electron distribution to predict nucleophilic/electrophilic sites (e.g., chloro and fluoro groups act as electron-withdrawing moieties).
- Molecular Docking : Use AutoDock Vina to assess binding to receptors (e.g., kinase domains) based on steric and electronic complementarity .
Q. How can contradictions in biological activity data be resolved?
Methodological Answer: Contradictions may arise from assay variability or impurity interference. Steps to address this:
Reproducibility Checks : Repeat assays under standardized conditions (e.g., fixed pH, temperature).
HPLC-Purification : Ensure >99% purity to exclude byproduct effects.
Theoretical Alignment : Reconcile results with structure-activity relationship (SAR) models. For example, inconsistent antimicrobial activity may reflect strain-specific resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
